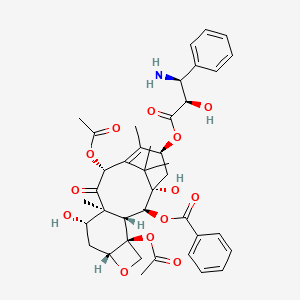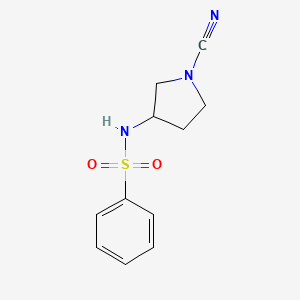
Dihexadecyldimethylammonium bromide
Descripción general
Descripción
Dihexadecyldimethylammonium bromide is a compound with the molecular formula C34H72BrN . It is also known by other names such as Dimethyldipalmitylammonium Bromide and Dicetyldimonium bromide . It appears as a white to pale yellow paste or solid .
Molecular Structure Analysis
The molecular weight of Dihexadecyldimethylammonium bromide is 574.8 g/mol . The InChI string representation of its structure isInChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis
Dihexadecyldimethylammonium bromide is slightly soluble in water and soluble in ethanol, benzene, and acetone . It is hygroscopic and stable, but decomposes under high heat .Aplicaciones Científicas De Investigación
Organocatalysts
Dihexadecyldimethylammonium bromide is used as an organocatalyst . Organocatalysts are catalysts that are composed of non-metallic elements. They facilitate a variety of chemical reactions, enhancing their speed and efficiency.
Antimicrobial Agent
Due to its cationic nature, Dihexadecyldimethylammonium bromide can attach to negatively charged cells such as bacteria or fungus, causing their cytoplasmic membrane to leak. This leads to antimicrobial effects .
Disinfectant
Dihexadecyldimethylammonium bromide is used as a disinfectant . Its ability to attach to and disrupt the membranes of microorganisms makes it effective in eliminating a wide range of pathogens.
Detergent
This compound is also used as a detergent . Its surfactant properties allow it to effectively remove dirt and grease, making it useful in cleaning applications.
Fabric Softener
Dihexadecyldimethylammonium bromide is used as a fabric softener . It conditions and softens fabrics, making them feel smoother and more comfortable to the touch.
Antistatic Agent
It is used as an antistatic agent . It can reduce or eliminate the buildup of static electricity, which is particularly useful in the textile industry.
Wood Preservation
Dihexadecyldimethylammonium bromide is used in wood preservation . It can protect wood from decay, insects, and other forms of damage.
Drug Delivery
In the field of medicine, Dihexadecyldimethylammonium bromide is used in the delivery of drugs, vaccines, and genes . Its ability to form complexes with biomolecules makes it a useful tool in targeted drug delivery systems.
Mecanismo De Acción
Target of Action
Dihexadecyldimethylammonium bromide primarily targets the cell membranes of microorganisms . The compound interacts with the phospholipid bilayer, disrupting its structure and function .
Mode of Action
The compound’s mode of action involves the disruption of the cell membrane, leading to the death or growth inhibition of the microorganism . This disruption is likely due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the microbial cell membrane .
Biochemical Pathways
These effects can include the leakage of intracellular contents, inhibition of essential enzymatic activities, and ultimately, cell death .
Pharmacokinetics
Given its use as a disinfectant and its interaction with microbial cell membranes, it is likely that the compound’s bioavailability is influenced by factors such as its concentration and the presence of organic matter .
Result of Action
The primary result of dihexadecyldimethylammonium bromide’s action is the death or growth inhibition of microorganisms . This makes the compound effective as a disinfectant and microbicidal agent .
Action Environment
The efficacy and stability of dihexadecyldimethylammonium bromide can be influenced by various environmental factors. For example, the presence of organic matter can reduce the compound’s effectiveness as a disinfectant . Additionally, the compound is stable under normal storage conditions, but may decompose under high heat .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dihexadecyl(dimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXPKJNAOIWFMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904485 | |
| Record name | Dihexadecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexadecyldimethylammonium bromide | |
CAS RN |
70755-47-4 | |
| Record name | Dihexadecyldimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70755-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070755474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70755-47-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihexadecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYLDIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J51E2IK3KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dihexadecyldimethylammonium bromide (DHDAB) and what are its key applications?
A1: DHDAB is a double-chained cationic surfactant. Its properties lend it to diverse applications including:
- Modifying Surface Properties: DHDAB alters the surface charge and properties of materials like silver, making it a valuable additive in electrocatalysis. For instance, it significantly improves the selectivity of silver for electrochemical CO2 reduction to CO [].
- Forming Complexes: It interacts with various molecules like DNA, anionic porphyrins, and phospholipids to form complexes with unique properties. These complexes find applications in gene delivery [, , ], controlled release systems, and membrane studies [, ].
- Stabilizing Nanoparticles: DHDAB acts as a stabilizing agent during the synthesis of nanoparticles, contributing to the formation of uniform porous silica microspheres [].
- Enhancing Thermal Stability: When incorporated into polymers like polystyrene, DHDAB enhances their thermal stability and flame retardant properties [].
Q2: How does DHDAB interact with phospholipids and what are the implications for vesicle formation and stability?
A2: DHDAB exhibits a condensing effect when mixed with phospholipids like distearoylphosphatidylcholine (DSPC) in monolayers and vesicles []. This condensing effect suggests stronger intermolecular interactions and a more compact molecular arrangement compared to pure component systems. This characteristic contributes to the formation of more stable vesicles with narrower size distributions []. The presence of DHDAB increases the zeta potential of the vesicles, indicating a more positive surface charge [].
Q3: How does the chain length of cationic surfactants influence their interaction with DHDAB in mixed systems?
A3: The interaction between DHDAB and other cationic surfactants is significantly influenced by the chain length of the added surfactant []. The presence of shorter alkyl chain surfactants like dodecyltrimethylammonium bromide (DTAB) or tetradecyltrimethylammonium bromide (TTAB) can impact the thermal stability and structure of vesicles formed by DHDAB. This effect is related to changes in the packing and interactions between the surfactant molecules within the vesicle bilayer [].
Q4: Can you explain the role of DHDAB in gene delivery and how its interaction with DNA contributes to this application?
A4: DHDAB can be used to create cationic vesicles that effectively complex with negatively charged DNA, forming lipoplexes [, ]. This complex formation is driven by electrostatic interactions between the positively charged DHDAB and the negatively charged phosphate groups of DNA. Studies have shown that DHDAB-containing vesicles exhibit good transfection efficiency, successfully delivering DNA into cells for gene expression []. The charge density of the DHDAB-containing vesicle bilayer plays a crucial role in the structure of the vesicle-DNA complex [].
Q5: How does DHDAB influence the adsorption of other molecules onto surfaces, and what are the implications for environmental remediation?
A6: The presence of DHDAB can significantly affect the adsorption behavior of other molecules, particularly in the context of environmental remediation. For example, DHDAB can be used to modify montmorillonite clay, enhancing its adsorption capacity for pollutants like phenol []. This modification stems from the interaction between DHDAB and the clay surface, altering its surface charge and hydrophobicity, ultimately impacting its affinity for specific contaminants.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)

![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)

![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)

![(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1242206.png)
![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)
![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)


